DMI-9523, also known as DA-DKP; Ampion; DM-9523; DADKP, is nuclear factor NF-κB activation inhibitor potentially for the treatment of osteoarthritis. Aspartyl-alanyl- diketopiperazine (DA-DKP) is generated by cleavage and cyclization from the N-terminus of human albumin during the preparation of commercial serum albumin product. Antigen-stimulated human T lymphocytes produce significantly lower quantities of interferon-gamma and tumor necrosis factor-alpha after stimulation in vitro in the presence of DA-DKP. DA-DKP can modulate the inflammatory immune response through a molecular pathway implicated in T- lymphocyte anergy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2; IC50 = 0.5 µM in vitro). It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases. CVT-313 induces cell cycle arrest at the G1/S boundary. CVT-313 is often used as a selective Cdk2 inhibitor, although at some concentrations and in some cells it may also inhibit Cdk1.1,2,3,4 CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.
CVT-6883 is a selective, potent and orally available A2B-adenosine receptor antagonist which CV Therapeutics is investigating for the potential treatment of asthma and other conditions related to inflammation and fibrosis.
cvxIAA is an orthogonal auxin-TIR1 receptor pair. cvxIAA triggers auxin signaling without interfering with endogenous auxin or TIR1/AFBs. cvxIAA hijacked the downstream auxin signaling in vivo both at the transcriptomic level and in specific developmental contexts, only in the presence of a complementary, concave TIR1 (ccvTIR1) receptor. cvxIAA-ccvTIR1 system serves as a powerful tool for solving outstanding questions in auxin biology and for precise manipulation of auxin-mediated processes as a controllable switch.
CW 008 is a cAMP/PKA/CREB pathway activator. It promotes osteogenic differentiation of human bone marrow-derived MSCs in vitro and also increases bone mass and bone volume density in ovariectomized mice.
CW069 is an allosteric inhibitor of KIFC/HSET (IC50 = 75 µM), a microtubule motor protein involved in bipolar spindle assembly and centrosome clustering. It increases the number of multipolar spindles in N1E-115 mouse neuroblastoma cells with supernumerary centrosomes when used at concentrations of 100 and 200 µM, without affecting the morphology of mitotic spindles in normal human dermal fibroblast (NHDF) cells. CW069 inhibits proliferation of N1E-115, but not NHDF, cells (IC50s = 86 and 181 µM, respectively). CW069 is an allosteric inhibitor of HSET. CW069 showed marked activity against HSET in vitro. The inhibitor induced multipolar mitoses only in cells containing supernumerary centrosomes. CW069 therefore constitutes a valuable tool for probing HSET function and, by reducing the growth of cells containing supernumerary centrosomes, paves the way for new cancer therapeutics.
CWHM12 is an analog of RGD peptide, a tripeptide that inhibits integrin-ligand interactions in studies related to cell adhesion, migration, growth, and differentiation. CWHM12 selectively inhibits αv integrins (IC50s = 1.8, 0.8, 61, 1.5, and 0.2 nM for αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, respectively) over αIIbβ3, α2β1, and α10β1.2 CWHM 12 attenuates liver, lung, and pancreatic fibrosis in mice treated with CCl4 or cerulein. CWHM12 is a α(v) integrin inhibitor. CWHM 12 can suppress all 5 alpha V integrins. CWHM12 not only worked the same way to prevent fibrosis as the genetic deletion method, it also prevent the progression of existing fibrosis in the liver and lungs and reversed some of the damage caused by fibrosis to those organs. Delivering CWHM 12 or a similar small molecule directly into the lungs as an inhalant might offer a way to treat lung fibrosis. harmacological blockade of α(v)-containing integrins by a small molecule (CWHM 12) attenuated both liver and lung fibrosis, including in a therapeutic manner.